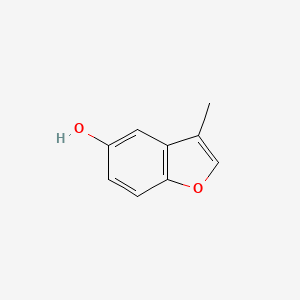

3-Methyl-5-benzofuranol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWUXOWTWHWMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543318 | |

| Record name | 3-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-21-0 | |

| Record name | 3-Methyl-5-benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Application of 3-Methyl-5-benzofuranol: A Technical Guide

Introduction

3-Methyl-5-benzofuranol, a key heterocyclic organic compound, has garnered significant attention within the scientific community. Its unique structural scaffold, featuring a bicyclic system with a fused benzene and furan ring, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and spectral characteristics of this compound. Furthermore, it delves into the burgeoning field of its applications, particularly in the realm of drug discovery and development, offering insights for researchers, scientists, and professionals in the pharmaceutical industry. The benzofuran nucleus is a common motif in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] As such, this compound serves as a critical building block for the development of novel therapeutic agents.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

Structural Representation

The molecular structure of this compound consists of a benzofuran core with a methyl group substituted at the 3-position and a hydroxyl group at the 5-position.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [6][7][8] |

| Molecular Weight | 148.16 g/mol | [6] |

| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [6] |

| CAS Number | 7182-21-0 | [6][8] |

| Synonyms | 3-Methylbenzofuran-5-ol, 5-Hydroxy-3-methylbenzofuran | [6] |

| Predicted XlogP | 2.3 | [6][7] |

| Appearance | Not specified in provided results | |

| Melting Point | Not specified in provided results | [9][10][11] |

| Boiling Point | Not specified in provided results | [9][10][11] |

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H317: May cause an allergic skin reaction.[6]

-

H319: Causes serious eye irritation.[6]

It is imperative that appropriate personal protective equipment be used and safety precautions be followed when handling this compound.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its availability for research and industrial applications. Several synthetic routes have been developed, with a one-pot process being highlighted for its practicality and high yield.[12][13]

One-Pot Synthesis from Morpholine, Propionaldehyde, and p-Benzoquinone

This method stands out for its efficiency, achieving isolated yields of 85-87%.[12][13] It avoids tedious multi-step isolation and purification, enhancing production efficiency and reducing chemical waste.[12][13]

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis (Conceptual Outline)

-

Reaction Setup: In a suitable reaction vessel, combine morpholine, propionaldehyde, and a solvent (e.g., THF).

-

Enamine Formation: The reaction between morpholine and propionaldehyde forms an enamine intermediate.

-

Michael Addition: The enamine undergoes a Michael addition to p-benzoquinone.

-

Cyclization and Deamination: Subsequent intramolecular cyclization and deamination steps lead to the formation of the benzofuran ring.

-

Work-up and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction and solvent removal, followed by purification techniques such as crystallization or column chromatography to isolate the pure this compound.

Note: This is a conceptual outline. For a detailed, validated protocol, refer to the supporting information of the cited literature.[12]

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the hydroxyl proton, and the proton on the furan ring. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the benzene and furan rings, the methyl carbon, and the carbon bearing the hydroxyl group.

Specific peak assignments and spectral data can be found in the supporting information of relevant publications.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3200-3600 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-O stretch (hydroxyl) | ~1260-1350 |

| C-O-C stretch (furan) | ~1000-1300 |

Actual spectral data can be obtained from databases such as SpectraBase.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (148.16 g/mol ). The fragmentation pattern will reveal characteristic losses of functional groups, aiding in structural confirmation.

Applications and Biological Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various bioactive compounds.

Intermediate in Drug Synthesis

This compound is a key intermediate in the preparation of a variety of bioactive molecules.[12] Its derivatives have been investigated for a range of therapeutic applications.

Anticancer Activity of Derivatives

Derivatives of 3-methylbenzofuran have shown promising results as potential antitumor agents, particularly against non-small cell lung cancer.[2][15]

-

Mechanism of Action: Studies on certain 3-methylbenzofuran derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis (programmed cell death) in cancer cells.[13] Some derivatives have also been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels that supply tumors).[2][15]

Caption: Proposed mechanism of action for some 3-methylbenzofuran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-methylbenzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Other Applications

Beyond its medicinal potential, this compound is also utilized in the fragrance industry. It can be used as an additive in spices and perfumes to enhance their aroma.[12][14]

Conclusion

This compound is a versatile chemical entity with a well-defined structure and a growing list of applications. Its efficient synthesis and the intriguing biological activities of its derivatives, particularly in the field of oncology, underscore its importance in modern chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core chemical properties, synthesis, and characterization, laying a foundation for further exploration and innovation by researchers and drug development professionals. The continued investigation into the structure-activity relationships of this compound derivatives holds significant promise for the discovery of novel therapeutic agents and other valuable chemical products.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scienceopen.com [scienceopen.com]

- 10. benchchem.com [benchchem.com]

- 11. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-5-benzofuranol (CAS: 7182-21-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-benzofuranol, with the Chemical Abstracts Service (CAS) number 7182-21-0, is a heterocyclic organic compound belonging to the benzofuran family.[1][2] This class of compounds, characterized by a fused benzene and furan ring system, is a common scaffold in numerous natural products and synthetic molecules of significant biological and commercial interest.[3][4][5] this compound itself serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential drug candidates and fragrance components.[6] Its unique structural features, combining a benzofuran core with a hydroxyl and a methyl group, impart specific chemical reactivity and physical properties that are of interest to researchers in medicinal chemistry, organic synthesis, and materials science.[2] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis and purification, analytical characterization, potential applications, and safety and handling protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 7182-21-0 | [1] |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [1] |

| Synonyms | 3-Methylbenzofuran-5-ol, 5-Hydroxy-3-methylbenzofuran | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Distinctive aromatic odor | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water.[2][7] | |

| XLogP3-AA | 2.3 | [7] |

Synthesis and Purification

The efficient synthesis of this compound is crucial for its accessibility in research and industrial applications. Several synthetic routes have been developed, with a notable one-pot process offering high efficiency and scalability.

One-Pot Synthesis from Morpholine, Propionaldehyde, and p-Benzoquinone

A highly efficient and practical one-pot synthesis has been reported, achieving isolated yields of 85-87%.[6] This method is advantageous as it avoids tedious multi-step isolations and purifications, enhancing production efficiency and reducing chemical waste.[6]

Reaction Scheme:

A simplified workflow for the one-pot synthesis.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup: In a suitable reaction vessel, combine morpholine, propionaldehyde, and p-benzoquinone in an appropriate solvent such as THF.[6] The reaction is typically carried out under an inert atmosphere.

-

Step 2: Reaction Execution: The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Step 3: Workup and Isolation: Upon completion, the reaction mixture is subjected to a workup procedure which may involve quenching the reaction, extraction with an organic solvent, and washing to remove impurities.

-

Step 4: Purification: The crude product is then purified. The referenced one-pot process highlights the reduced need for extensive purification, though techniques like column chromatography or recrystallization can be employed if higher purity is required.[6] The solvent can be recovered by distillation, contributing to the greenness of the process.[6]

Alternative Synthetic Routes

While the one-pot synthesis is highly efficient, other methods for constructing the benzofuran scaffold are prevalent in organic chemistry. These often involve the cyclization of appropriately substituted phenols. Palladium-catalyzed reactions, for instance, are widely used for the synthesis of benzofuran derivatives and could be adapted for the synthesis of this compound.[8]

Analytical Characterization

The unambiguous identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the proton on the furan ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would provide information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the methyl carbon, the carbons of the benzofuran core, and the carbon bearing the hydroxyl group. The availability of ¹³C NMR spectra has been noted in databases such as PubChem, although specific peak assignments may require further analysis.[1] A publication on a one-pot synthesis also indicates the availability of both ¹H and ¹³C NMR spectra in its supporting information.[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl groups typically appear in the 2850-3100 cm⁻¹ region.

-

C=C stretching vibrations of the aromatic and furan rings are expected in the 1450-1600 cm⁻¹ range.

-

C-O stretching vibrations for the furan ether and the phenolic hydroxyl group will be present in the 1000-1300 cm⁻¹ region.

An FTIR spectrum obtained via the KBr wafer technique is available in the PubChem database.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (MW = 148.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of the methyl group or other characteristic cleavages of the benzofuran ring system.

A typical analytical workflow for compound characterization.

Applications in Research and Industry

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][5][9] This suggests that this compound holds significant potential as a building block for the development of new therapeutic agents.

Drug Development Intermediate

Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][9] Specifically, various substituted 3-methylbenzofurans have been investigated for their potential as antitumor agents, showing activity against non-small cell lung cancer cells.[9] The hydroxyl group at the 5-position of this compound provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Fragrance and Flavor Industry

This compound and its derivatives have also found applications in the fragrance industry.[7] Its distinct aromatic odor makes it a valuable component in the formulation of perfumes and other scented products.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to GHS classifications, this compound is considered:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Causes skin irritation[1]

-

May cause an allergic skin reaction[1]

-

Causes serious eye irritation[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in both academic research and industrial applications. Its efficient one-pot synthesis makes it readily accessible, and its versatile chemical structure allows for its use as a key intermediate in the development of new pharmaceuticals and fragrance materials. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any scientist working with this compound. Further research into its biological activities and toxicological profile will undoubtedly uncover new applications and expand its utility in the future.

References

- 1. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, 7182-21-0 [thegoodscentscompany.com]

- 8. rsc.org [rsc.org]

- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 3-Methyl-1-benzofuran-5-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-benzofuran-5-ol (CAS No. 7182-21-0), a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into the molecule's chemical identity, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on a highly efficient, one-pot synthesis that represents a significant process improvement over traditional multi-step routes. The guide further explores the characterization of 3-Methyl-1-benzofuran-5-ol through an analysis of its spectroscopic data. Finally, it highlights the compound's role as a key intermediate in the synthesis of diverse, biologically active molecules and discusses the broader pharmacological potential of the benzofuran scaffold, positioning 3-Methyl-1-benzofuran-5-ol as a valuable building block in modern drug discovery pipelines.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Benzofuran derivatives are prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] These activities include anticancer, antifungal, anti-inflammatory, antiviral, and antioxidant properties, among others.[1][3][4] The inherent versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

3-Methyl-1-benzofuran-5-ol, in particular, has emerged as a crucial intermediate for the preparation of numerous bioactive molecules.[5] Its strategic substitution pattern, featuring a methyl group on the furan ring and a hydroxyl group on the benzene ring, provides reactive handles for further chemical elaboration. This guide aims to serve as a detailed resource for researchers, providing the essential technical information required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research. This section outlines the key identifiers and physicochemical characteristics of 3-Methyl-1-benzofuran-5-ol.

Table 1: Chemical Identifiers for 3-Methyl-1-benzofuran-5-ol

| Identifier | Value | Source |

| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [6] |

| Common Name | 3-Methyl-5-benzofuranol | [5][7] |

| CAS Number | 7182-21-0 | [6][7] |

| Molecular Formula | C₉H₈O₂ | [6][7] |

| Molecular Weight | 148.16 g/mol | [6] |

| Canonical SMILES | CC1=COC2=C1C=C(C=C2)O | [6] |

| InChIKey | CFWUXOWTWHWMSB-UHFFFAOYSA-N | [6] |

Table 2: Physicochemical Properties of 3-Methyl-1-benzofuran-5-ol

| Property | Value | Notes |

| Appearance | White to off-white solid | General observation |

| Melting Point | 92 °C | [8] |

| Boiling Point | Not explicitly found | Data not available in searched sources |

| Solubility | Soluble in water (1749 mg/L @ 25 °C, est.) | [8] |

| XlogP3-AA | 2.3 | [8] |

Synthesis and Characterization

The efficient synthesis and thorough characterization of 3-Methyl-1-benzofuran-5-ol are paramount for its use as a research chemical and building block. This section details a modern, efficient synthetic protocol and discusses the expected spectroscopic profile for this compound.

Synthetic Methodologies: A Shift Towards Efficiency

Historically, the synthesis of 3-Methyl-1-benzofuran-5-ol involved multi-step procedures that were often low-yielding and required tedious purification of intermediates.[5] A traditional route, for example, utilized expensive starting materials like 2-acetyl-4-methoxyphenol and involved hazardous reagents such as ethyl bromoacetate and boron tribromide, resulting in a total yield of only 31%.[5]

More recently, a highly efficient, three-step, one-pot process has been developed, dramatically improving the synthesis of this key intermediate.[5][9] This method utilizes readily available starting materials—morpholine, propionaldehyde, and p-benzoquinone—to produce 3-Methyl-1-benzofuran-5-ol in isolated yields of 85-87%.[5][9] The key advantages of this approach are the avoidance of intermediate isolation and purification steps, which not only enhances production efficiency but also significantly reduces chemical waste.[5][9] The scalability of this one-pot process has been demonstrated, suggesting its potential for large-scale industrial applications.[5]

Experimental Protocol: One-Pot Synthesis of 3-Methyl-1-benzofuran-5-ol [5]

-

Step 1: Formation of Enamine. Morpholine and propionaldehyde are reacted in a suitable solvent (e.g., THF) to form the corresponding enamine.

-

Step 2: Michael Addition. The in-situ generated enamine undergoes a Michael addition to p-benzoquinone.

-

Step 3: Cyclization and Aromatization. The intermediate from the Michael addition undergoes intramolecular cyclization followed by aromatization to yield the final product, 3-Methyl-1-benzofuran-5-ol.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 3-Methyl-1-benzofuran-5-ol

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring (approx. 6.5-7.5 ppm). - Furan ring proton (approx. 7.0-7.5 ppm). - Methyl group protons (singlet, approx. 2.0-2.5 ppm). - Hydroxyl proton (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic and furan carbons (approx. 100-160 ppm). - Carbon bearing the hydroxyl group (approx. 150-160 ppm). - Methyl carbon (approx. 10-20 ppm). |

| IR Spectroscopy | - O-H stretching (broad, approx. 3200-3600 cm⁻¹). - C-H stretching (aromatic, approx. 3000-3100 cm⁻¹; aliphatic, approx. 2850-3000 cm⁻¹). - C=C stretching (aromatic, approx. 1450-1600 cm⁻¹). - C-O stretching (approx. 1000-1300 cm⁻¹). |

| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z = 148. - Fragmentation pattern potentially involving loss of CO, CH₃, or other small fragments. |

Disclaimer: The NMR and Mass Spectrometry data are predicted values based on the chemical structure and data from analogous compounds. Experimental verification is recommended.

Applications in Drug Development and Research

3-Methyl-1-benzofuran-5-ol serves as a versatile scaffold and a key starting material for the synthesis of a variety of biologically active compounds. Its utility spans multiple therapeutic areas, underscoring its importance in modern drug discovery.

A Key Intermediate in Bioactive Molecule Synthesis

This benzofuran derivative is a documented precursor to several classes of therapeutic agents:

-

Caspase-3 Inhibitors: Caspase-3 is a key enzyme in the apoptotic pathway, and its inhibitors have therapeutic potential in diseases characterized by excessive cell death. 3-Methyl-1-benzofuran-5-ol is a building block for the synthesis of potent Caspase-3 inhibitors.[5]

-

Antitumor Quinone Substrates: It is used in the preparation of quinone-based compounds that are substrates for NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors. This approach allows for targeted activation of cytotoxic agents in cancer cells.[5]

-

TGR5 Agonists: TGR5 (G-protein-coupled bile acid receptor 1) is a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity. 3-Methyl-1-benzofuran-5-ol is a key intermediate in the synthesis of TGR5 agonists.[5]

The Benzofuran Scaffold in Cancer Research

The broader class of benzofuran derivatives has shown significant promise in oncology. These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[3]

One critical pathway in tumor angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The development of 3-methylbenzofuran derivatives as potential VEGFR-2 inhibitors for non-small cell lung cancer highlights the therapeutic potential of this scaffold.[3][10][11]

Applications Beyond Pharmaceuticals

In addition to its role in drug discovery, 3-Methyl-1-benzofuran-5-ol has found applications in the fragrance industry. It is reported to possess a powerful and complex leathery note, making it a valuable component in the formulation of perfumes and other scented products.[12]

Conclusion

3-Methyl-1-benzofuran-5-ol is a heterocyclic compound of considerable scientific and commercial interest. Its value is underscored by its role as a key intermediate in the synthesis of a diverse range of biologically active molecules, from potential anticancer agents to therapeutics for metabolic disorders. The development of an efficient, one-pot synthesis has made this compound more accessible for research and development. As the quest for novel therapeutic agents continues, the strategic application of versatile building blocks like 3-Methyl-1-benzofuran-5-ol will undoubtedly play a pivotal role in advancing the frontiers of drug discovery. This guide provides a foundational resource for scientists and researchers looking to harness the potential of this important molecule.

References

- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. escholarship.org [escholarship.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]

- 8. uni-saarland.de [uni-saarland.de]

- 9. rsc.org [rsc.org]

- 10. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574) [np-mrd.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

Physical and chemical properties of 3-Methyl-5-benzofuranol

An In-Depth Technical Guide to 3-Methyl-5-benzofuranol: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound is a significant heterocyclic organic compound that has garnered attention in various chemical and pharmaceutical sectors. As a derivative of benzofuran, it possesses a unique structural motif that serves as a cornerstone for the synthesis of more complex molecules.[1] Its utility spans from being a crucial intermediate in the creation of bioactive molecules and pharmaceuticals to an additive in the fragrance industry.[1][2] This guide aims to provide a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are paramount for its application in research and development. These properties dictate its behavior in different environments and its suitability for various synthetic transformations.

Structural and Molecular Data

The foundational attributes of this compound are summarized in the table below, providing a quick reference for its key identifiers and molecular properties.

| Property | Value | Source |

| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [3] |

| Molecular Formula | C₉H₈O₂ | [3][4] |

| Molecular Weight | 148.16 g/mol | [3] |

| Canonical SMILES | CC1=COC2=C1C=C(C=C2)O | [3] |

| InChIKey | CFWUXOWTWHWMSB-UHFFFAOYSA-N | [3] |

| CAS Number | 7182-21-0 | [4] |

| Appearance | Amber Liquid | [5] |

| Boiling Point | 173 - 175 °C | [5] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements. It is reported to be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, and cause serious eye irritation.[3] It is also considered toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound.[6]

PART 2: Synthesis and Reactivity

The synthetic accessibility and reactivity of this compound are key to its utility as a chemical intermediate.

Efficient One-Pot Synthesis

Traditional multi-step syntheses of this compound have been largely supplanted by more efficient methods. A notable advancement is a three-step, one-pot process that utilizes morpholine, propionaldehyde, and p-benzoquinone.[1][7] This method offers high isolated yields of 85-87% and is scalable, making it suitable for industrial applications.[1][7] The one-pot nature of this synthesis significantly reduces waste and improves overall efficiency by avoiding the isolation and purification of intermediates.[1][7]

Caption: One-pot synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its two main functional components: the phenolic hydroxyl group and the electron-rich benzofuran ring system.

-

Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can undergo typical reactions of phenols, such as etherification and esterification. For example, it can be methylated using reagents like methyl iodide.[2] This functional handle is crucial for derivatization in drug discovery.

-

Benzofuran Ring: The fused ring system can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and hydroxyl groups. The furan ring component can also undergo reactions such as hydrogenation.[2]

PART 3: Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is incomplete without spectroscopic analysis. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.5-7.5 ppm). The methyl protons will present as a singlet at approximately 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The aromatic carbons will resonate in the range of 100-160 ppm. The methyl carbon will appear upfield, typically around 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the phenolic ether around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (CH₃), resulting in a significant fragment at m/z = 133.

PART 4: Applications in Drug Development and Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] this compound serves as a key building block for several of these.

Intermediate for Bioactive Molecules

This compound is a known key intermediate for the synthesis of a variety of bioactive molecules, including:

-

Caspase-3 inhibitors.[1]

-

NAD(P)H: quinone oxidoreductase 1-directed antitumor agents.[1]

-

TGR5 agonists.[1]

The development of novel 3-methylbenzofuran derivatives has shown promise in creating potent antitumor agents, particularly for non-small cell lung cancer.[9][10][11] These derivatives have demonstrated the ability to inhibit the growth of cancer cell lines and show inhibitory activity against key targets like VEGFR-2.[9][11]

PART 5: Experimental Protocol: ¹H NMR Spectroscopy

This section provides a step-by-step methodology for acquiring and analyzing a ¹H NMR spectrum of this compound.

Objective

To obtain a high-resolution ¹H NMR spectrum of this compound to confirm its chemical structure.

Materials and Equipment

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a pipette, transfer the solution to a clean NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

Data Acquisition: a. Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H spectrum, 8-16 scans are typically sufficient. b. Acquire the free induction decay (FID) data.

-

Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value). d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Caption: Workflow for ¹H NMR Spectroscopy.

Conclusion

This compound is a molecule of considerable interest due to its versatile chemical nature and its role as a precursor to high-value compounds, particularly in the pharmaceutical industry. Its efficient synthesis, well-defined reactivity, and clear spectroscopic profile make it an accessible and valuable tool for chemists. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]

- 3. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-5-benzofuranol: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-benzofuranol, a key heterocyclic organic compound, has garnered significant attention within the scientific community. Its versatile scaffold serves as a critical building block in the synthesis of a wide array of bioactive molecules and fine chemicals. This guide provides a comprehensive overview of its chemical properties, advanced synthesis protocols, and its pivotal role as an intermediate in pharmaceutical and industrial applications.

Core Molecular and Physical Properties

This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a furan ring, with a methyl group at the 3-position and a hydroxyl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [1] |

| CAS Number | 7182-21-0 | [1][2] |

| Monoisotopic Mass | 148.052429494 Da | [1] |

Advanced Synthesis Protocol: A High-Yield, One-Pot Process

Traditional synthesis routes for this compound were often multi-step processes plagued by low overall yields (around 31%), the use of expensive starting materials, and reliance on hazardous reagents like ethyl bromoacetate and boron tribromide, which complicated purification and waste disposal.[4]

A modern, highly efficient one-pot synthesis has been developed, achieving isolated yields of 85-87%.[4][5] This process significantly enhances production efficiency and reduces chemical waste, making it suitable for large-scale applications.[4][5] The causality behind this improved efficiency lies in avoiding the isolation and purification of intermediates, which is a common bottleneck in multi-step syntheses.

Experimental Workflow: One-Pot Synthesis

The diagram below outlines the streamlined, three-step one-pot synthesis of this compound from readily available starting materials: morpholine, propionaldehyde, and p-benzoquinone.[4]

Caption: A streamlined one-pot synthesis process for this compound.

Detailed Step-by-Step Methodology

The following protocol is a self-validating system designed for reproducibility and scalability.

-

Enamine Formation: Morpholine is reacted with propionaldehyde in a suitable solvent such as Tetrahydrofuran (THF). This in-situ reaction forms the corresponding enamine. The choice of morpholine is critical as it acts as a recyclable secondary amine catalyst.

-

Michael Addition: p-Benzoquinone is introduced to the reaction mixture. The previously formed enamine undergoes a Michael 1,4-addition to the p-benzoquinone. This step is the key carbon-carbon bond-forming reaction that sets up the benzofuran scaffold.

-

Cyclization and Aromatization: An acid catalyst is added to the mixture. This protonates the intermediate, facilitating an intramolecular cyclization followed by dehydration (aromatization) to yield the final product, this compound.

-

Isolation: The final product is isolated via standard extraction and crystallization procedures. The high yield and purity obtained often eliminate the need for cumbersome column chromatography.[4]

This one-pot approach has been successfully scaled up to the mole level, maintaining high yields and allowing for the recovery of over 90% of the THF solvent, which significantly improves the process's economic and environmental viability.[4]

Applications in Drug Discovery and Industry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for the synthesis of complex, biologically active molecules.[4] Its derivatization allows for the exploration of various pharmacological activities.

Key Intermediate in Bioactive Molecule Synthesis

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities.[6][7] Derivatives of this compound are key intermediates for several classes of therapeutic agents:

-

Caspase-3 Inhibitors: These are investigated for their potential in treating apoptosis-related diseases.[4]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)-Directed Antitumor Agents: These compounds are designed to be activated by the NQO1 enzyme, which is often overexpressed in cancer cells, leading to targeted cytotoxicity.[4]

-

TGR5 Agonists: Takeda G-protein coupled receptor 5 (TGR5) is a promising target for metabolic diseases like type 2 diabetes and obesity.[4]

-

Anticancer Agents: Further studies have shown that 3-methylbenzofuran derivatives can be modified to create potent antitumor agents against non-small cell lung cancer by inhibiting pathways like VEGFR-2.[8][9]

Industrial Applications

Beyond pharmaceuticals, this compound and its derivatives have applications in the fragrance industry. They can be used as additives in perfumes, personal care products, and fabric care to impart or enhance specific aromas.[4][10]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Prevent release into the environment.[11]

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its value is defined not only by its intrinsic properties but by its role as a versatile and indispensable intermediate. The development of efficient, scalable, and environmentally conscious synthesis methods has unlocked its potential for broader applications, particularly in the design and development of next-generation therapeutics. For researchers in drug discovery, this molecule represents a foundational element for building complex and potent pharmacological agents.

References

- 1. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7182-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. nbinno.com [nbinno.com]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Natural occurrence of 3-Methyl-5-benzofuranol

An In-depth Technical Guide to the Natural Occurrence of 3-Methyl-5-benzofuranol and its Congeners: A Resource for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Territories of Natural Benzofuranols

Within the vast and intricate tapestry of natural products, the benzofuran scaffold stands out as a privileged heterocyclic motif, underpinning the structure of a multitude of biologically active compounds.[1][2][3][4][5] These molecules, isolated from a diverse array of terrestrial and marine organisms, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6][7] This guide delves into the natural occurrence of benzofurans, with a specific focus on the intriguing, yet sparsely documented, this compound. While direct evidence for the natural origin of this compound remains elusive in the current body of scientific literature, this document aims to provide a comprehensive framework for its potential discovery and characterization. By examining the established biosynthetic pathways of known benzofuran derivatives and outlining robust methodologies for their isolation and identification, we hope to empower researchers to explore the untapped potential of this and other simple benzofuranols in the realm of drug discovery and development.

The Benzofuran Scaffold: A Cornerstone of Bioactive Natural Products

Benzofurans are a class of heterocyclic compounds characterized by a furan ring fused to a benzene ring. This core structure is a recurring theme in a wide variety of natural products, showcasing the remarkable biosynthetic versatility of nature.[1][4][5] The substitution patterns on the benzofuran ring system give rise to a vast diversity of compounds with a broad range of biological activities.[1][7]

Naturally occurring benzofurans have been isolated from a plethora of sources, including higher plants, fungi, and even marine organisms.[1][8][9] They are particularly abundant in plant families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae.[1] The diverse biological activities exhibited by these compounds have made them a focal point of interest for medicinal chemists and pharmacologists.[2][4][5]

A Survey of Naturally Occurring Benzofuran Derivatives

To appreciate the context in which this compound may exist in nature, it is essential to survey the landscape of known naturally occurring benzofuran derivatives. The following table summarizes a selection of these compounds, their natural sources, and their documented biological activities.

| Compound Name | Natural Source | Reported Biological Activities | Reference |

| Ailanthoidol | Zanthoxylum ailanthoides | Anticancer, anti-inflammatory, immunosuppressive | [5][10][11] |

| Rocaglamides (Flavaglines) | Aglaia species | Anticancer, antiviral, anti-inflammatory, insecticidal | [12] |

| Eupomatenoids | Eupomatia species | Antifungal, antibacterial | |

| Moracins | Morus alba (White Mulberry) | Antifungal, antibacterial, antioxidant | [8] |

| Pterocarpans | Various legumes (Fabaceae) | Phytoalexins (antimicrobial) | |

| Coumestans | Various legumes (Fabaceae) | Phytoestrogenic | [13] |

| Karanjin | Pongamia pinnata (Karanja tree) | Insecticidal, acaricidal | |

| Griseofulvin | Penicillium griseofulvum | Antifungal | [4] |

Biosynthesis of the Benzofuran Core: A Gateway to Novel Derivatives

Understanding the biosynthetic pathways leading to the formation of the benzofuran skeleton is paramount to predicting the potential natural occurrence of novel derivatives like this compound.

Phenylpropanoid and Isoprenoid Pathway in Plants

In plants, a common route to the benzofuran core involves precursors from the phenylpropanoid and isoprenoid pathways.[14] Studies on the biosynthesis of benzofuran derivatives in Tagetes patula have elucidated a pathway that commences with 4-hydroxyacetophenone, derived from phenylalanine, and dimethylallyl diphosphate (DMAPP) from the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.[14]

A key step is the prenylation of the aromatic precursor, followed by cyclization to form the dihydrobenzofuran ring, which can be further modified to yield the final benzofuran derivative.[14]

Proposed Biosynthetic Pathway for this compound

Based on the established biosynthetic logic, a plausible pathway for the formation of this compound can be postulated. This hypothetical pathway would likely involve the following key steps:

-

Formation of a Hydroxylated Phenylpropanoid Precursor: The pathway would likely start from a hydroxylated aromatic precursor derived from the shikimate pathway, such as p-coumaric acid or a related compound.

-

Introduction of a Three-Carbon Unit: A three-carbon unit, potentially from pyruvate or a related metabolite, could be introduced to the aromatic ring.

-

Cyclization and Methylation: Subsequent cyclization and methylation would lead to the formation of the 3-methyl-benzofuran skeleton. The hydroxyl group at the 5-position could be present from the initial precursor or introduced at a later stage through the action of a hydroxylase.

Below is a conceptual diagram of a possible biosynthetic route to this compound.

Caption: A proposed biosynthetic pathway for this compound.

Potential Natural Sources and Biological Activities of this compound

Given the wide distribution of benzofuran derivatives in the plant kingdom, a systematic investigation of plants known to produce other benzofurans would be a logical starting point in the search for this compound. Families such as Asteraceae, Fabaceae, and Moraceae are promising candidates. Furthermore, endophytic fungi residing within these plants should not be overlooked, as they are known to produce a diverse array of secondary metabolites.

Based on the biological activities of structurally similar, simple benzofuranols, this compound could potentially exhibit antimicrobial (antifungal and antibacterial) and antioxidant properties. The presence of the phenolic hydroxyl group suggests potential for radical scavenging activity.

Methodologies for the Investigation of Novel Benzofuranols

For researchers embarking on the quest to discover this compound or other novel benzofuran derivatives, a systematic and robust experimental workflow is crucial.

Extraction and Isolation Protocol

The following is a generalized protocol for the extraction and isolation of benzofuran derivatives from plant material.

Step 1: Sample Preparation

-

Collect fresh plant material (e.g., leaves, stems, roots).

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried plant material into a fine powder.

Step 2: Solvent Extraction

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

-

Separate the aqueous layer and sequentially partition it with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate).

Step 4: Chromatographic Purification

-

Subject the fractions obtained from partitioning to column chromatography over silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their polarity.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Further purify the fractions containing the compounds of interest using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of the isolated compounds can be determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are essential for elucidating the complete chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery of novel natural products.

Caption: A general experimental workflow for natural product discovery.

Conclusion and Future Perspectives

The natural world remains a vast and largely untapped reservoir of novel chemical entities with therapeutic potential. While the natural occurrence of this compound is yet to be confirmed, the widespread presence of the benzofuran scaffold in nature, coupled with our understanding of its biosynthesis, provides a strong rationale for its existence as a natural product. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical diversity of nature. The discovery of this compound or other simple benzofuranols could unveil new leads for the development of much-needed therapeutic agents. The path forward lies in the systematic and rigorous investigation of underexplored biological niches, guided by the principles of natural product chemistry and biosynthesis.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. actascientific.com [actascientific.com]

- 9. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-5-benzofuranol: Synthesis, Characterization, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Benzofuran Scaffold and the Emergence of 3-Methyl-5-benzofuranol

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant medicinal and biological importance.[1] These compounds exhibit a broad spectrum of therapeutic properties, including antidepressant, antiviral, antifungal, antioxidant, and anti-psychotic effects.[1] The inherent versatility of the benzofuran ring system has spurred considerable interest among medicinal chemists and pharmacologists, leading to extensive research into their structure-activity relationships (SAR).[2] Within this important class of molecules, this compound (also known as 3-methyl-1-benzofuran-5-ol) has emerged as a crucial intermediate in the synthesis of numerous bioactive molecules.[3] Its utility extends from being a key building block for caspase-3 inhibitors and NAD(P)H: quinone oxidoreductase 1-directed antitumor agents to serving as a valuable additive in the fragrance industry.[3] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, spectroscopic characterization, and exploring its known and potential applications in drug discovery and materials science.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | --INVALID-LINK--[3] |

| Molecular Weight | 148.16 g/mol | --INVALID-LINK--[3] |

| CAS Number | 7182-21-0 | --INVALID-LINK--[3] |

| Appearance | White to off-white solid | Inferred from synthesis descriptions |

| Melting Point | 92 °C | --INVALID-LINK-- |

| IUPAC Name | 3-methyl-1-benzofuran-5-ol | --INVALID-LINK--[3] |

Synthesis of this compound: A Modern One-Pot Approach

Historically, the synthesis of this compound involved multi-step procedures with drawbacks such as the use of hazardous reagents, tedious purification processes, and modest overall yields.[3] A significant advancement in the preparation of this key intermediate is a highly efficient three-step, one-pot process, which dramatically improves production efficiency and reduces chemical waste.[3][4]

Rationale Behind the One-Pot Synthesis

This modern approach leverages a cascade of reactions, beginning with the formation of an enamine from a secondary amine (morpholine) and an aldehyde (propionaldehyde). This is followed by a Michael addition to p-benzoquinone and subsequent intramolecular cyclization and deamination to afford the final product. The one-pot nature of this process obviates the need for isolating and purifying intermediates, thereby streamlining the synthesis and enhancing its scalability.[3]

Experimental Protocol: Three-Step One-Pot Synthesis

The following protocol is adapted from the work of Liang et al. (2021).[4]

Materials:

-

Morpholine

-

Propionaldehyde

-

p-Benzoquinone

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Heptane

Procedure:

-

To a solution of morpholine (1.1 equiv.) in THF, add propionaldehyde (1.0 equiv.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine.

-

In a separate flask, dissolve p-benzoquinone (1.2 equiv.) in THF.

-

Add the solution of p-benzoquinone to the enamine solution at a controlled rate.

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 1-2.

-

Heat the mixture to 50 °C and stir for 2 hours to effect deamination and cyclization.

-

Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane to yield this compound as a solid with isolated yields reported to be in the range of 85-87%.[3]

Caption: One-pot synthesis workflow for this compound.

Spectroscopic Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Spectral Data (Predicted and based on related structures):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2-7.4 | s | - |

| H-4 | ~6.8-7.0 | d | ~2.5 |

| H-6 | ~6.6-6.8 | dd | ~8.5, 2.5 |

| H-7 | ~7.1-7.3 | d | ~8.5 |

| 3-CH₃ | ~2.1-2.3 | s | - |

| 5-OH | ~8.5-9.5 | br s | - |

¹³C NMR Spectral Data (Predicted and based on related structures):

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~140-145 |

| C-3 | ~115-120 |

| C-3a | ~125-130 |

| C-4 | ~105-110 |

| C-5 | ~150-155 |

| C-6 | ~110-115 |

| C-7 | ~110-115 |

| C-7a | ~150-155 |

| 3-CH₃ | ~8-12 |

Note: Actual chemical shifts may vary depending on the solvent and concentration. The supporting information of the one-pot synthesis paper by Liang et al. provides the actual experimental spectra.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl |

| ~1620-1580 | C=C stretch | Aromatic ring |

| ~1480-1450 | C-H bend | Methyl |

| ~1250-1150 | C-O stretch | Aryl ether |

| ~1200-1100 | C-O stretch | Phenolic hydroxyl |

An FTIR spectrum for this compound is available on SpectraBase.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Molecular Ion (M⁺): m/z = 148.0524

-

Key Fragmentation Pathways: Loss of a methyl radical (M-15) to give a fragment at m/z = 133. Subsequent loss of carbon monoxide (CO) from the furan ring is also a common fragmentation pathway for benzofurans.

Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively reported, the broader class of benzofuran derivatives, particularly those with hydroxyl and methyl substitutions, exhibit a wide range of pharmacological activities. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of benzofuran derivatives.[1][6] For instance, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have shown activity against Gram-positive bacteria and Candida species.[6] The presence of the hydroxyl group at the 5-position is often considered crucial for activity, and modifications at the 3-position can modulate this activity. The antifungal activity of some benzofuran-5-ols has been reported to be comparable or superior to existing drugs like 5-fluorocytosine.[7]

Anticancer Activity

The benzofuran nucleus is a common feature in many compounds with demonstrated anticancer properties.[8][9] Derivatives of 3-methylbenzofuran have been investigated as potential antitumor agents, showing cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma.[8] The mechanism of action for some of these derivatives involves the inhibition of key cellular targets like VEGFR-2.[8] Structure-activity relationship studies have indicated that substitutions on the benzofuran ring significantly influence the cytotoxic potency and selectivity.[2]

Antioxidant Activity

The phenolic hydroxyl group at the 5-position suggests that this compound may possess antioxidant properties. Phenolic compounds are well-known radical scavengers, and the benzofuran ring system can further stabilize the resulting phenoxyl radical. Studies on related 2,3-dihydro-5-benzofuranols have confirmed their potential as antioxidant-based inhibitors of leukotriene biosynthesis.[10]

Caption: Potential applications and roles of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzene rings. For 5-hydroxy-3-methylbenzofuran derivatives, the following SAR principles can be inferred from the literature:

-

The 5-Hydroxy Group: The phenolic hydroxyl group is often a key pharmacophore, particularly for antioxidant and some antimicrobial activities. Its ability to donate a hydrogen atom is crucial for radical scavenging.

-

The 3-Methyl Group: The methyl group at the 3-position can influence the lipophilicity and steric profile of the molecule, which in turn affects its binding to biological targets. Modifications at this position are a common strategy in the development of benzofuran-based drugs.[8]

-

Substitution on the Benzene Ring: Introduction of various substituents on the benzene ring can significantly modulate the biological activity. For example, halogenation can enhance anticancer and antimicrobial properties.[6][9] The position of these substituents is also critical in determining the potency and selectivity of the compounds.

Conclusion

This compound is a valuable and versatile chemical entity with established importance as a synthetic intermediate and potential for further development in medicinal chemistry. The advent of an efficient one-pot synthesis has made this compound more accessible for research and industrial applications. Its structural features, particularly the phenolic hydroxyl group and the reactive benzofuran core, make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further investigation into the specific biological activities of this compound itself is warranted and could unveil new therapeutic opportunities. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important benzofuran derivative in their scientific endeavors.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Methyl-5-benzofuranol: From Discovery to Contemporary Applications

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-benzofuranol, a significant heterocyclic compound. It navigates through the historical milestones of benzofuran chemistry, detailing the evolution of synthetic methodologies leading to the efficient production of this specific molecule. The guide critically analyzes various synthetic routes, from classical named reactions to modern, scalable one-pot processes, elucidating the mechanistic underpinnings and rationale behind experimental choices. Furthermore, it explores the diverse applications of this compound, highlighting its crucial role as a key intermediate in the synthesis of bioactive molecules and its utility in the fragrance industry. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Benzofuran Scaffold